![molecular formula C21H16N4O3S B2942214 N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 894997-77-4](/img/structure/B2942214.png)
N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It also contains a nitro group (-NO2) and an amide group (-CONH2).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and pyridine rings, the nitro group, and the amide group. These functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and pyridine rings could make the compound aromatic and potentially planar. The nitro group could make the compound polar .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazolides, including compounds similar to N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide, have been shown to exhibit broad-spectrum activity against a wide variety of pathogens. For example, nitazoxanide, a thiazolide compound, has demonstrated efficacy against helminths, protozoa, and enteric bacteria infecting animals and humans (Esposito et al., 2005). This suggests that similar compounds could be explored for their antimicrobial properties, potentially leading to the development of new antimicrobial agents.
Anticancer Activity
Thiazolide structures have also been implicated in anticancer research. A study revealed that thiazolides could induce cell death in colon carcinoma cell lines, indicating a potential mechanism through which these compounds could be used in cancer therapy (Brockmann et al., 2014). The ability of these compounds to interact with specific cellular targets such as the detoxification enzyme glutathione S-transferase suggests their potential application in the design of anticancer drugs.
Development of Novel Therapeutic Agents
The synthesis and modification of thiazolide compounds have led to the discovery of various derivatives with significant biological activities. These activities include not only antimicrobial and anticancer effects but also the potential to inhibit specific enzymes or cellular processes relevant to disease pathogenesis. For instance, the structural modification of thiazolides has been shown to alter their biological activity, providing a basis for the rational design of novel therapeutic agents targeting a range of diseases (Hemphill et al., 2007).
Wirkmechanismus
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown known antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown to exhibit antibacterial activity when used in conjunction with cell-penetrating peptides . This suggests that the compound may interact with its targets in a distinctive way when used in combination with other agents .
Biochemical Pathways
Similar compounds have shown to inhibit cox-1 and cox-2, key enzymes involved in the inflammatory response .
Result of Action
Similar compounds have shown significant analgesic and anti-inflammatory activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-4-2-6-18-19(14)23-21(29-18)24(13-15-5-3-11-22-12-15)20(26)16-7-9-17(10-8-16)25(27)28/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSSTCAILBIVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.